molecular formula C13H11N5OS2 B6578632 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1171791-19-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

Numéro de catalogue B6578632
Numéro CAS: 1171791-19-7
Poids moléculaire: 317.4 g/mol
Clé InChI: WRGGMCLWNLISAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (MTPC) is a novel small-molecule compound that has been studied for its potential to treat a variety of diseases. It is a member of the thiadiazole family and is a derivative of a thiazole moiety. MTPC is a synthetic compound that has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.

Mécanisme D'action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to have multiple mechanisms of action. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of cell cycle progression. In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme COX-2. In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of tumor cells by inhibiting the activity of the enzyme CDK2. In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to reduce the expression of the pro-inflammatory enzyme COX-2. In neurological disorders, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been shown to reduce the production of amyloid-β peptide, which is associated with Alzheimer’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide in laboratory experiments include its low toxicity, its ease of synthesis, and its ability to target multiple pathways. The limitations of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.

Orientations Futures

For the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide include further investigation of its potential to treat cancer, inflammation, and neurological disorders. Additionally, further research is needed to explore its potential for use as an anti-inflammatory agent and its potential in the treatment of other diseases. Other future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide include the development of improved synthesis methods, the development of safer and more effective delivery systems, and the exploration of its potential for use in combination therapies.

Méthodes De Synthèse

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide can be synthesized through a three-step process. First, the thiazole moiety is synthesized from 4-aminothiophenol and ethyl chloroformate in the presence of sodium carbonate. Then, the N-methyl-2-thiadiazole is synthesized from the thiazole moiety and dimethylformamide in the presence of sodium sulfide. Finally, the N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is synthesized from the N-methyl-2-thiadiazole and phenylamine in the presence of sodium hydroxide.

Propriétés

IUPAC Name

2-anilino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS2/c1-8-17-18-13(21-8)16-11(19)10-7-20-12(15-10)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGGMCLWNLISAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.